molecular formula C13H15NO4 B14072873 1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid

1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid

Cat. No.: B14072873
M. Wt: 249.26 g/mol
InChI Key: RIEMDBBJNLDWOF-UHFFFAOYSA-N
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Description

1-Ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid (CAS 132589-66-3) is a synthetically valuable dihydroisoquinoline derivative. This compound serves as a key synthetic intermediate and building block in organic and medicinal chemistry. Its structure, featuring both ethoxycarbonyl and carboxylic acid functional groups on a dihydroisoquinoline scaffold, makes it a versatile precursor for constructing more complex nitrogen-containing heterocycles, which are privileged structures in many biologically active molecules . Compounds based on the 1,2,3,4-tetrahydroisoquinoline core are recognized in drug discovery as "privileged scaffolds" and are found in molecules with a broad spectrum of biological activities, including antiviral, antibacterial, and potential applications in neurodegenerative disease research . The dihydroisoquinoline moiety is known to be a reactive intermediate in synthetic pathways. Related 3-ethoxycarbonyl isoquinolinium salts, for instance, have been demonstrated to undergo addition reactions with various nucleophiles like organolithium reagents, alcoholates, and borohydrides, leading to stable 1,2-disubstituted 1,2-dihydroisoquinoline-3-carboxylates . This reactivity highlights the potential of this chemical framework for creating diverse compound libraries. Furthermore, the presence of the electron-attracting carboxyl function can enhance the stability of the core structure, facilitating its handling and application in multi-step syntheses . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can leverage this compound in the development of novel synthetic methodologies, the exploration of structure-activity relationships, and the creation of potential pharmacologically active agents.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid

InChI

InChI=1S/C13H15NO4/c1-2-18-12(15)11-10-6-4-3-5-9(10)7-8-14(11)13(16)17/h3-6,11H,2,7-8H2,1H3,(H,16,17)

InChI Key

RIEMDBBJNLDWOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2=CC=CC=C2CCN1C(=O)O

Origin of Product

United States

Preparation Methods

Pomeranz-Fritsch Reaction for Isoquinoline Core Formation

The Pomeranz-Fritsch reaction remains a cornerstone for constructing the isoquinoline skeleton. This method involves cyclocondensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetals under acidic conditions. For 1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid, post-cyclization functionalization is required:

  • Ethoxycarbonylation : Treatment with ethyl chloroformate in the presence of a base (e.g., triethylamine) introduces the ethoxycarbonyl group at position 1.
  • Carboxylation : Oxidative carboxylation using potassium permanganate or ozonolysis followed by hydrolysis installs the carboxylic acid moiety at position 2.

Yields for this multi-step approach typically range from 40–60%, with purification challenges arising from byproduct formation during oxidation.

Modern Catalytic Methods: CO₂ Utilization and Alkylation

Carbon Dioxide-Mediated Carboxylation

A patent by Hermecz and Kereszturi (EP 0351889 B1) describes a novel method for synthesizing quinoline-3-carboxylic acids using carbon dioxide ($$\text{CO}_2$$) as a carboxylating agent. Adapted for this compound, the protocol involves:

  • Reaction Setup : (1S)-1-Phenyl-3,4-dihydro-2(1H)-isoquinoline is treated with $$\text{CO}_2$$ and an alkylating agent (e.g., ethyl iodide) in dimethylformamide (DMF) at 60°C for 12 hours.
  • Mechanism : $$\text{CO}_2$$ inserts into the C–H bond adjacent to the nitrogen, followed by alkylation to form the ethoxycarbonyl group.
  • Yield : This one-pot method achieves 70–85% yield, with excellent regioselectivity due to the directing effect of the isoquinoline nitrogen.

Hydrolysis and Functional Group Interconversion

Boron-Mediated Hydrolysis of Esters

The European patent EP 0351889 B1 details a boron-assisted hydrolysis technique critical for converting ester intermediates into carboxylic acids. For instance:

  • Procedure : Ethyl 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate is refluxed with boric acid in propionic anhydride, yielding the corresponding carboxylic acid-boron complex. Subsequent aqueous workup liberates the free carboxylic acid.
  • Advantages : This method avoids harsh acidic conditions, preserving the integrity of the dihydroisoquinoline ring. Reported yields exceed 90% with high purity.

One-Pot Synthesis via Castagnoli–Cushman Cycloaddition

Trifluoroethanol-Promoted Cycloadditions

A study in Molecules (2022) highlights the Castagnoli–Cushman reaction (CCR) using homophthalic anhydride and imines in trifluoroethanol (TFE). Adapted for this compound:

  • Reaction Conditions : Homophthalic anhydride reacts with an imine derived from ethyl glyoxylate and aniline in TFE at -40°C for 15 minutes.
  • Outcome : The reaction affords the dihydroisoquinoline lactam, which undergoes acid-catalyzed ring-opening to introduce the carboxylic acid group.
  • Yield : 72–81% with diastereomeric ratios >19:1, demonstrating superior efficiency compared to traditional methods.

Comparative Analysis of Synthetic Methods

Method Key Reagents Conditions Yield (%) Purity (%) Citation
Pomeranz-Fritsch Benzaldehyde derivatives Acidic, 100°C 40–60 85–90
CO₂ Carboxylation CO₂, Ethyl iodide DMF, 60°C 70–85 95–98
Boron-Assisted Hydrolysis Boric acid, Propionic anhydride Reflux >90 >99
Castagnoli–Cushman Homophthalic anhydride, TFE -40°C 72–81 90–95

The CO₂ carboxylation and Castagnoli–Cushman methods offer higher yields and selectivity, making them preferable for industrial applications. Traditional routes remain relevant for small-scale syntheses requiring minimal infrastructure.

Chemical Reactions Analysis

Types of Reactions

1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Organolithium reagents, Grignard reagents

Major Products

Scientific Research Applications

1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of isoquinoline-based therapeutics.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Comparison with Analogous Compounds

Structural and Functional Group Variations

Ester Groups

The ethoxycarbonyl group in the target compound is compared to other esters in analogous structures:

Compound Ester Group Key Features Reference
Target Compound Ethoxycarbonyl Moderate steric bulk; hydrolytically stable under mild conditions N/A
6-Chloro-2-(ethoxycarbonyl)-... [14] Ethoxycarbonyl Chlorine substituent enhances electrophilicity for cross-coupling reactions
tert-Butyl esters (e.g., [2], [6], [9]) tert-Butoxycarbonyl High steric hindrance; protects amines during synthesis
Benzyl esters (e.g., [11], [13]) Benzyloxycarbonyl Easily cleaved via hydrogenolysis; used in peptide chemistry

Key Insight : Ethoxycarbonyl balances stability and reactivity, making it suitable for intermediates, while bulkier esters (e.g., tert-butyl) are preferred for protecting groups in multi-step syntheses.

Substituents on the Isoquinoline Core

Substituents significantly influence physicochemical and biological properties:

Substituent Example Compound Impact Reference
Chlorine 6-Chloro-2-ethoxycarbonyl derivative [14] Enhances reactivity for Suzuki-Miyaura coupling
Amino 7-Amino-tert-butyl ester [9] Introduces hydrogen-bonding capability for target interactions
Sulfamo Benzyl ester with sulfamo [13] Improves solubility and enzyme inhibition (e.g., PTP1B)
Hydroxymethyl 3(S)-Hydroxymethyl-tert-butyl ester [6] Increases polarity and aqueous solubility

Physicochemical Properties

Property Target Compound (Predicted) 7-Amino-tert-butyl ester [9] 6-Chloro-ethoxycarbonyl [14]
LogP ~2.5 (estimated) 1.14 (measured) ~3.0 (higher due to Cl)
Solubility (H2O) Moderate 0.5 mg/mL (low due to Boc group) <0.1 mg/mL (hydrophobic Cl)
Thermal Stability Decomposes ~200°C Stable up to 394.7°C Decomposes ~250°C

Note: Boc groups (tert-butyl) increase thermal stability but reduce aqueous solubility, whereas ethoxycarbonyl offers a compromise.

Biological Activity

1-Ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of 1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid is C₁₈H₁₉NO₃. It features an ethoxycarbonyl group attached to a dihydroisoquinoline scaffold, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular Weight305.35 g/mol
DensityN/A
Melting PointN/A
SolubilitySoluble in DMSO

Anticancer Properties

Recent studies have highlighted the potential of isoquinoline derivatives in cancer therapy. For instance, a series of substituted 1,2,3,4-tetrahydroisoquinoline derivatives demonstrated significant anti-proliferative effects against various cancer cell lines. One study reported that compounds related to 1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid exhibited binding affinities to Bcl-2 and Mcl-1 proteins, which are crucial in apoptosis regulation. The lead compound showed an IC₅₀ of 5.2 µM against Bcl-2 protein and induced apoptosis in Jurkat cells through caspase activation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study focusing on phytopathogens, derivatives of the dihydroisoquinoline scaffold were synthesized and tested for their antifungal activity. One derivative showed an EC₅₀ value of 14 mM against Pythium recalcitrans, outperforming the commercial antifungal agent hymexazol .

The mechanism by which 1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid exerts its biological effects appears to involve modulation of apoptotic pathways and direct interaction with specific proteins involved in cell survival and proliferation. The binding affinity to Bcl-2 family proteins suggests that these compounds may function as inhibitors of anti-apoptotic signals in cancer cells .

Study 1: Anticancer Activity

In a controlled study, a series of isoquinoline derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that several compounds induced significant cell death compared to untreated controls. Notably, compound 11t led to a dose-dependent increase in apoptosis markers.

Study 2: Antifungal Efficacy

A bioassay conducted on various phytopathogens demonstrated that certain derivatives exhibited potent antifungal activity. The most effective compound reduced fungal growth by over 75% at a concentration of 2 mg/pot, indicating its potential use in agricultural applications .

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